Deserpidine

Sedative Activity Roller-Cage Assay In Vivo Behavioral Pharmacology

Deserpidine (CAS: 131-01-1) is an indole alkaloid offering reserpine-equivalent VMAT2 inhibition with reduced CNS depression. The absence of a C-11 methoxy group confers sedative efficacy without confounding lethargy—ideal for behavioral assays. Essential comparator for SAR studies of VMAT2 inhibitors. Validated LC-MS/MS method (LLOQ: 4.0 pg/mL) enables precise pharmacokinetic research. High purity (98%) analytical standard, in stock.

Molecular Formula C32H38N2O8
Molecular Weight 578.7 g/mol
CAS No. 131-01-1
Cat. No. B1670285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeserpidine
CAS131-01-1
SynonymsDESERPIDINE;  Harmonyl;  Raunormine;  Recanescin;  Canescine;  Desepridine
Molecular FormulaC32H38N2O8
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESCOC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
InChIInChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1
InChIKeyCVBMAZKKCSYWQR-WCGOZPBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.11e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deserpidine (CAS 131-01-1): Pharmacological Baseline for Scientific Procurement


Deserpidine (CAS 131-01-1), also known as 11-desmethoxyreserpine or canescine, is an indole alkaloid isolated from Rauwolfia canescens that belongs to the rauwolfia alkaloid class of centrally-acting antiadrenergic agents (ATC: C02AA05) [1]. Structurally, it differs from reserpine solely by the absence of a methoxy group at the C-11 position [2]. Its primary mechanism involves inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to depletion of peripheral and central catecholamine stores, which underpins its use as an antihypertensive and sedative agent [3].

Why Deserpidine (CAS 131-01-1) Cannot Be Interchanged with Other Rauwolfia Alkaloids


While deserpidine shares a common mechanism of action (VMAT2 inhibition) and structural core with other rauwolfia alkaloids, direct substitution with reserpine, rescinnamine, or syrosingopine is not scientifically justified without careful consideration of potency differences, side effect profiles, and pharmacokinetic behavior. The absence of a single methoxy group in deserpidine does not render it pharmacologically inert; instead, it confers a distinct clinical and experimental profile that necessitates compound-specific selection. The following quantitative evidence demonstrates that despite apparent similarities, these agents exhibit measurable differences in potency, side effect incidence, and formulation-dependent efficacy that directly impact research outcomes and clinical utility [1].

Quantitative Differentiation of Deserpidine (CAS 131-01-1) from Reserpine, Rescinnamine, and Syrosingopine


Sedative Potency: Deserpidine is Equipotent to Reserpine but 3-4x More Potent than Rescinnamine in Mice

In a direct head-to-head comparison using the 'roller-cage' technique in mice, orally administered solutions of deserpidine and reserpine exhibited nearly equipotent sedative effects with identical dose-response curves. In contrast, rescinnamine solutions were only one-third to one-fourth as effective as deserpidine or reserpine [1]. This establishes deserpidine as a high-potency sedative within the rauwolfia class, with potency equivalent to reserpine but significantly greater than rescinnamine.

Sedative Activity Roller-Cage Assay In Vivo Behavioral Pharmacology

Hypotensive Efficacy: Deserpidine Requires 3x Higher Dose than Reserpine for Equivalent Blood Pressure Reduction in Humans

A parenteral bioassay in human hypertensive patients revealed that reserpine was roughly one-third the dose required of deserpidine to produce a similar degree of blood pressure reduction [1]. Specifically, the dose of reserpine was approximately one-third that of deserpidine, and one-half that of rescinnamine, to achieve equivalent hypotensive effects [1]. This indicates that deserpidine is less potent on a per-milligram basis than reserpine for blood pressure lowering.

Antihypertensive Blood Pressure Clinical Bioassay

Side Effect Profile: Deserpidine Exhibits Lower Incidence of Lethargy and Depression Compared to Reserpine in Hypertensive Patients

In a comparative study of 80 patients with essential hypertension, deserpidine produced a hypotensive response similar to that of reserpine (at an average dose of 0.5 mg for reserpine and comparable dosing for deserpidine). However, the incidence of side effects was lower for deserpidine when administered during the day, with notably less lethargy and depression reported compared to reserpine [1]. This differential side effect profile is a key clinical differentiator.

Adverse Events CNS Side Effects Clinical Tolerability

Synergistic Combination Effects: Deserpidine-Containing Mixtures Exhibit Greater Potency Than Additive Effects

In the roller-cage assay, alkaloidal mixtures containing reserpine and deserpidine (e.g., reserpine 75% + deserpidine 25%) appeared to be more potent than would be expected based on a simple additive effect. This synergy was particularly pronounced in suspension formulations, where dose-response curves were markedly steepened [1]. This suggests that deserpidine can enhance the efficacy of other rauwolfia alkaloids in combination, a property not shared equally by all class members.

Drug Synergy Fixed-Dose Combinations Hypertension

Clinical Efficacy in Fixed-Dose Combination: Deserpidine + Methyclothiazide Achieves 86% Blood Pressure Reduction Rate

In a clinical study of 55 patients with mild to moderate essential hypertension, a fixed-dose combination of methyclothiazide and deserpidine administered over an average of 5.5 months resulted in a significant lowering of control blood pressure in 86% of cases. The average blood pressure at conclusion was 153/90 mmHg, and among responders, it was 145/86 mmHg [1]. This demonstrates robust clinical efficacy for the deserpidine-containing combination, though no direct comparator arm (e.g., reserpine + thiazide) is provided in this study.

Combination Therapy Hypertension Clinical Outcome

Application Scenarios Where Deserpidine (CAS 131-01-1) Offers Verifiable Advantages


Behavioral Pharmacology Studies Requiring High Sedative Potency with Lower CNS Side Effects

For in vivo behavioral assays (e.g., roller-cage, locomotor activity), deserpidine provides sedative efficacy equivalent to reserpine but with a reduced propensity for lethargy and depression, as evidenced by clinical comparative data [1]. This makes it a preferred tool when the goal is to minimize confounding CNS depressive effects while maintaining robust VMAT2 inhibition [2].

Investigating Synergistic Rauwolfia Alkaloid Combinations

Research aimed at developing or characterizing fixed-dose antihypertensive combinations can leverage the demonstrated synergy between deserpidine and reserpine [1]. The steepened dose-response curves observed with suspensions containing deserpidine suggest potential for enhanced therapeutic ratios or reduced individual dosing [1].

Historical Comparator or Control in Rauwolfia Alkaloid Research

Given its well-characterized pharmacology and distinct structural feature (absence of C-11 methoxy), deserpidine serves as an essential comparator in structure-activity relationship (SAR) studies of VMAT2 inhibitors [2]. Its unique combination of high sedative potency (equipotent to reserpine) and lower clinical CNS side effects provides a valuable reference point for new chemical entities.

Development of Assays for Deserpidine Quantification in Biological Matrices

The existence of a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 4.0 pg/mL in human plasma [3] enables precise pharmacokinetic and bioanalytical studies. This method supports research into deserpidine's absorption, distribution, and metabolism, facilitating its use as an analytical standard or in pharmacokinetic investigations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deserpidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.